
o-Tolidine sulfone
Overview
Description
o-Tolidine sulfone, also known as 2,8-dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of o-tolidine, where the sulfone group is introduced to enhance its chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Sulfonation in Fuming Sulfuric Acid (Patent JP2011016796A)
This method involves a multi-step process that starts with the reaction of o-tolidine with fuming sulfuric acid to form o-tolidine sulfate, which is then converted to o-tolidine sulfone.
Step | Description | Conditions/Notes |
---|---|---|
1 | Dissolution of o-tolidine in fuming sulfuric acid with controlled stirring and cooling | Temperature maintained below 50 °C (preferably 10–30 °C), stirring for 0.5–20 hours |
2 | Gradual heating of the reaction mixture to promote sulfonation | Maximum temperature ≤ 100 °C, preferably ≤ 60 °C, reaction time 0.1–20 hours |
3 | Quenching the reaction mixture by pouring into ice water to precipitate o-tolidine sulfate | Precipitate collected by filtration |
4 | Conversion of sulfate precipitate into alkaline aqueous solution to liberate crude sulfone | Followed by filtration to separate crude this compound |
5 | Acidification of crude sulfone suspension and pH adjustment for purification | Acidic treatment in water suspension, then pH adjustment to precipitate purified this compound |
- Temperature control is critical to avoid over-sulfonation and formation of sulfonic acid by-products.
- Post-reaction purification involves acid-base treatments and filtration steps.
- The method aims to improve safety, efficiency, and economic viability compared to traditional processes using large volumes of acid and alkali.
Oxidation Using Strong Oxidizing Agents
An alternative preparation route involves direct oxidation of o-tolidine to this compound using oxidants such as hydrogen peroxide or peracids.
- The oxidation reaction is conducted under controlled conditions to ensure complete conversion.
- Industrial processes use reactors with temperature and pressure control to optimize yield.
- Catalysts may be employed to enhance reaction rates.
- This method is suitable for large-scale production due to its relatively straightforward operation.
Comparative Table of Preparation Methods
Preparation Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Sulfonation in Fuming Sulfuric Acid | o-Tolidine + fuming sulfuric acid, 10–60 °C, 1–20 h | High purity product achievable; well-studied | Requires careful temperature control; uses corrosive reagents |
Oxidation with Strong Oxidants | o-Tolidine + H₂O₂ or peracids, controlled temp/pressure | Simpler operation; scalable | Potential for incomplete oxidation; catalyst handling required |
Detailed Research Findings and Reaction Analysis
- Reaction Temperature: Maintaining reaction temperature below 60 °C during sulfonation minimizes side reactions and formation of sulfonic acid impurities.
- Purification: Acidification and pH adjustment of crude this compound suspensions effectively remove impurities, enhancing product purity.
- Reaction Time: Optimal reaction time ranges from 1 to 10 hours for both sulfonation and oxidation steps to balance conversion and by-product formation.
- Industrial Scale: Use of reactors with precise temperature and pressure controls improves reproducibility and yield in large-scale synthesis.
Summary Table of Key Reaction Parameters (Sulfonation Method)
Parameter | Optimal Range/Value | Impact on Product Quality |
---|---|---|
Reaction Temperature | 10–60 °C | Controls sulfonation extent and by-products |
Reaction Time | 1–10 hours | Ensures complete conversion |
pH Adjustment | Acidic followed by alkaline | Purifies crude sulfone, removes impurities |
Cooling during Addition | Yes, to keep <50 °C | Prevents exothermic runaway and degradation |
Chemical Reactions Analysis
Polymerization Reactions
o-Tolidine sulfone serves as a diamine monomer in the synthesis of high-performance polymers. Its primary application involves condensation reactions with dicarboxylic acids or acid chlorides to form polyamide and polyimide fibers.
Mechanism and Conditions :
-
The sulfone’s amino groups (-NH₂) react with carboxyl groups (-COOH) in a step-growth polymerization process.
-
Industrial production involves controlled heating (60–70°C) in acidic or alkaline media to form copolymers with enhanced thermal and mechanical properties .
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Polyamide formation | Dicarboxylic acids, 60–70°C, H₂O | Copolyamide fibers |
Thermal Decomposition
Mass spectrometry studies reveal fragmentation pathways under high-energy conditions. Key decomposition products include sulfur dioxide (SO₂) and aromatic fragments.
Fragmentation Pathways :
-
Loss of SO₂ (64 Da) from the molecular ion (M⁺) generates a radical cation at m/z 121 .
-
Further decomposition yields smaller aromatic ions (e.g., m/z 77, 94) .
Decomposition Step | Observed Fragments (m/z) | Conditions | Reference |
---|---|---|---|
Primary | 121 (M⁺ – SO₂) | High-temperature MS | |
Secondary | 77, 94 | Collision-induced |
Stability in Acidic and Alkaline Media
This compound exhibits resilience in harsh chemical environments:
-
Acidic conditions : Forms stable sulfate salts (e.g., this compound sulfate) .
-
Alkaline conditions : Regenerates the free base form without decomposition .
Comparative Reactivity with Analogues
Property | This compound | o-Tolidine |
---|---|---|
Electrophilic substitution | Low (deactivated rings) | High (activated rings) |
Oxidative stability | High | Moderate |
Scientific Research Applications
Chemical Applications
Synthesis of Dyes and Pigments
- o-Tolidine sulfone serves as an essential intermediate in the synthesis of various dyes and pigments. Its reactivity allows for modifications that are crucial in developing colorants used in textiles and plastics.
Reactivity Profile
- The compound undergoes several chemical reactions:
- Oxidation: Can produce higher oxidized derivatives.
- Reduction: Converts back to the corresponding sulfide.
- Substitution: Amino groups can participate in substitution reactions, yielding various derivatives.
Table 1: Chemical Reactions of this compound
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide, peracids | Higher oxidized derivatives |
Reduction | Sodium borohydride | Corresponding sulfide derivatives |
Substitution | Halogenating agents | Various substituted derivatives |
Biological Applications
Biochemical Assays
- This compound is utilized in biochemical assays due to its ability to interact with various biological molecules. It can serve as a reagent for detecting specific biomolecules or enzymes.
Potential Therapeutic Properties
- Research indicates that this compound may have therapeutic applications, particularly in the development of drugs targeting specific diseases. Its organosulfur structure is being explored for potential efficacy in treating conditions like Alzheimer's disease, where sulfur-containing compounds show promise as therapeutic agents .
Industrial Applications
Polymer Production
- The compound is also significant in industrial settings, particularly in the production of polymers and resins. It acts as a raw material for polyamides and polyimides, which are crucial for manufacturing high-performance materials .
Case Study: Synthesis Methodology
Mechanism of Action
The mechanism of action of o-tolidine sulfone involves its interaction with various molecular targets and pathways. The sulfone group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, this compound can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
o-Toluidine: A precursor to o-tolidine sulfone, known for its applications in the synthesis of dyes and pigments.
Benzidine: Structurally similar to o-tolidine, used in the production of dyes and as a reagent in biochemical assays.
Dianisidine: Another related compound with applications in dye synthesis and biochemical research.
Uniqueness of this compound: this compound stands out due to the presence of the sulfone group, which enhances its chemical stability and reactivity. This makes it a valuable compound in various scientific and industrial applications, offering unique properties compared to its analogs.
Biological Activity
O-Tolidine sulfone, a compound with the chemical formula C14H14N2O2S, is recognized for its diverse biological activities and applications in various fields, including biochemistry and medicine. This article explores its biochemical properties, mechanisms of action, and implications for health based on recent research findings.
This compound exhibits significant interactions with enzymes and proteins, particularly affecting cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to the formation of reactive metabolites that exhibit biological activity. Additionally, this compound can bind to hemoglobin, resulting in the formation of methemoglobin, which impairs oxygen transport in the blood .
Property | Description |
---|---|
Chemical Structure | C14H14N2O2S |
Interactions | Cytochrome P450 enzymes, hemoglobin |
Biological Effects | Induces oxidative stress, affects gene expression |
Stability | Relatively stable under standard conditions |
Cellular Effects
The compound influences various cellular processes, particularly in relation to oxidative stress and inflammation. It has been shown to induce the expression of genes associated with oxidative stress response, such as those encoding antioxidant enzymes. This modulation can alter cellular metabolism by affecting enzyme activities involved in metabolic pathways .
Molecular Mechanisms
This compound exerts its effects through several molecular mechanisms:
- Enzyme Inhibition : It can inhibit cytochrome P450 activity, altering the metabolism of other compounds.
- Gene Expression Modulation : The compound influences transcription factors involved in oxidative stress responses.
- Formation of Methemoglobin : This binding reduces oxygen transport efficiency in the bloodstream.
Temporal Effects in Laboratory Settings
In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation. Long-term studies indicate cumulative effects on cellular function, including impaired metabolism and increased oxidative damage .
Table 2: Temporal Effects Observed in Laboratory Studies
Duration of Exposure | Observed Effects |
---|---|
Short-term | Minimal impact on cellular function |
Long-term | Increased oxidative stress |
Impaired cellular metabolism |
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage. Low doses may have negligible impacts, while higher doses lead to notable toxic effects such as liver and kidney damage. Threshold effects have been documented, where specific dosage levels correlate with increased adverse outcomes .
Table 3: Dosage Effects Observed in Animal Studies
Dosage Level | Biological Effect |
---|---|
Low | Minimal impact |
Moderate | Mild oxidative stress |
High | Severe toxicity (liver/kidney damage) |
Metabolic Pathways
This compound participates in metabolic pathways primarily mediated by cytochrome P450 enzymes. It undergoes N-hydroxylation and other oxidative reactions that yield reactive metabolites capable of causing oxidative stress and potential toxicity .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound. For instance:
- Cancer Research : Genetically modified mice have been utilized to assess the carcinogenicity of this compound, revealing insights into its safety profile and potential risks associated with long-term exposure .
- Protozoal Infections : Investigations into synthetic sulfur derivatives have shown promising antiprotozoal activity against pathogens like Entamoeba histolytica and Giardia lamblia, suggesting potential therapeutic uses .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing o-Tolidine sulfone?
Synthesis typically involves sulfonation of o-Tolidine (3,3′-dimethylbenzidine) under controlled acidic conditions, followed by oxidation to form the sulfone derivative. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (>99.0%) and spectroscopic methods (e.g., NMR, IR) to verify structural features like the sulfone group (-SO₂-) and methyl substituents . Key parameters include reaction temperature (e.g., avoiding decomposition above 207°C) and solvent selection (e.g., aqueous acidic media for stability) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods to minimize airborne exposure, as o-Tolidine derivatives are hazardous .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Decontamination : Immediate showering after exposure and specialized laundering for contaminated clothing .
- Monitoring : Regular air sampling to ensure this compound concentrations remain below NIOSH-recommended exposure limits .
Q. Which analytical methods are routinely used to detect this compound, and what are their detection limits?
- Spectrophotometry : Optimal o-Tolidine concentration for signal stability is 9.8 × 10⁻⁵ mol L⁻¹, with linear response up to 1.2 × 10⁻⁴ mol L⁻¹ .
- Colorimetry : Fluorescamine-based assays detect as low as 2 nmol (0.3 µg), but unstable color complexes (e.g., with sodium hypochlorite) require rapid analysis .
- HPLC : Provides high specificity for isomer separation (e.g., distinguishing 2,8-dimethyl vs. 2,6-dimethyl derivatives) .
Advanced Research Questions
Q. How can researchers optimize this compound concentration in flow-injection spectrophotometric systems?
- Parameter tuning : Conduct dose-response experiments (e.g., 1.6 × 10⁻⁵ to 1.2 × 10⁻⁴ mol L⁻¹) to identify the saturation point (9.8 × 10⁻⁵ mol L⁻¹) .
- Interference testing : Evaluate common lab buffers (e.g., phosphate, acetate) to minimize signal drift.
- Reagent stability : Preclude UV light exposure to prevent sulfone degradation .
Q. How should contradictory data in this compound stability studies be resolved?
- Replication : Repeat experiments under controlled conditions (temperature, humidity, light).
- Analytical cross-validation : Compare HPLC (gold standard) with colorimetric results to identify method-specific artifacts .
- Error source analysis : Quantify photodegradation rates or solvent impurities (e.g., trace metals) that may catalyze decomposition .
Q. What methodological considerations apply when comparing this compound’s reactivity with related sulfonated biphenyl compounds?
- Structural analogs : Compare sulfonic acid derivatives (e.g., o-Toluidine 5-sulfonic acid, CAS 98-33-9) in terms of electrophilic substitution kinetics .
- Experimental design : Use competitive reaction assays to quantify relative sulfonation rates.
- Data normalization : Control for electron-donating effects of methyl groups on aromatic ring reactivity .
Q. How do colorimetric detection limits for this compound vary across reagent systems, and what are their practical implications?
Reagent | Detection Limit | Advantages | Limitations |
---|---|---|---|
Fluorescamine | 0.3 µg | Stable yellow derivative; no background | Requires derivatization step |
1,2-Naphthoquinone-4-K⁺ | 0.05 mg/100 cc | Simple protocol | Low sensitivity; unsuitable for urine |
N-(1-naphthyl)-ethylenediamine | 2 µg | High sensitivity | Unstable color complex (<10 min) |
Guidelines for Methodological Rigor
- Data presentation : Use tables/figures to highlight key trends without duplicating text .
- Contradiction handling : Discuss unexpected results in context of prior literature (e.g., isomer-specific reactivity discrepancies) .
- Ethical compliance : Adhere to institutional safety reviews when human subjects are indirectly involved (e.g., handling waste) .
Properties
IUPAC Name |
2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPYCPPVCMEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-44-4 | |
Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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